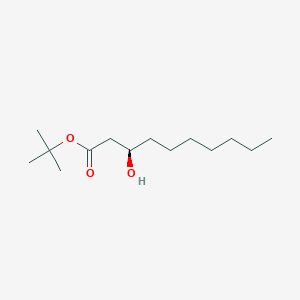

tert-Butyl (3R)-3-hydroxydecanoate

Description

tert-Butyl (3R)-3-hydroxydecanoate is a chiral ester derivative of (R)-3-hydroxydecanoic acid. Its synthesis typically involves the Reformatsky reaction between octanal and ethyl-2-bromoacetate to yield ethyl 3-hydroxydecanoate, followed by saponification and subsequent esterification with tert-butyl groups to enhance stability and solubility . The compound’s (R)-configuration is critical for enantioselective applications, particularly in pharmaceuticals and polymer precursors. Retention indices (RIs) for such hydroxy acid derivatives are calculated using alkane standards (C7–C36), aiding in chromatographic identification .

Properties

CAS No. |

63741-29-7 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

tert-butyl (3R)-3-hydroxydecanoate |

InChI |

InChI=1S/C14H28O3/c1-5-6-7-8-9-10-12(15)11-13(16)17-14(2,3)4/h12,15H,5-11H2,1-4H3/t12-/m1/s1 |

InChI Key |

WRUQBBMDEHYWKE-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCCCC[C@H](CC(=O)OC(C)(C)C)O |

Canonical SMILES |

CCCCCCCC(CC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Shorter-Chain Hydroxy Acid Esters

- Ethyl 3-hydroxyoctanoate and ethyl 3-hydroxynonanoate: These esters share similar synthesis pathways (Reformatsky reaction) but differ in hydrocarbon chain length. Shorter chains reduce hydrophobicity, impacting solubility and biological activity .

- Racemic 3-hydroxydecanoic acid: The free acid form lacks the tert-butyl ester’s steric protection, making it more prone to hydrolysis. Enantiomeric separation via chiral-phase chromatography is required to isolate (R)- and (S)-isomers .

Polyhydroxyalkanoates (PHAs)

- Poly(3-hydroxyoctanoate) (P3HO) and poly(3-hydroxydecanoate) (P3HD): These microbial polyesters, derived from hydroxy acid monomers, exhibit biodegradability and biocompatibility. Unlike tert-butyl (3R)-3-hydroxydecanoate, PHAs are synthesized via bacterial fermentation and used in cardiac tissue engineering for valve repair and cell differentiation .

Amino-Functionalized Esters

- However, its shorter chain limits direct comparability .

Physicochemical and Functional Properties

| Property | This compound | Ethyl 3-hydroxydecanoate | (R)-3-hydroxydecanoic acid | Poly(3-hydroxydecanoate) (P3HD) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~244.36 | ~216.28 | ~188.26 | >10,000 (polymer) |

| Solubility | Moderate in organic solvents | High in ethanol/esters | Low in nonpolar solvents | Insoluble in water, soluble in chloroform |

| Stability | High (tert-butyl protection) | Moderate | Low (prone to hydrolysis) | High (thermal/mechanical) |

| Retention Index (RI) | ~1,450–1,500 (GC) | ~1,400–1,450 (GC) | ~1,500–1,550 (GC) | N/A |

| Primary Applications | Synthetic intermediate | Lab reagent | Polymer precursor | Cardiac tissue engineering |

Biomedical Relevance

- PHAs in Tissue Engineering: Poly(3-hydroxydecanoate) demonstrates superior elasticity and biocompatibility compared to rigid polymers like poly(3-hydroxybutyrate). It supports cardiomyocyte adhesion and differentiation, making it ideal for cardiac patches and valve repair .

- This compound: Primarily serves as a protected intermediate for synthesizing enantiopure hydroxy acids or PHAs. Its tert-butyl group facilitates controlled deprotection, enabling precise polymer design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.